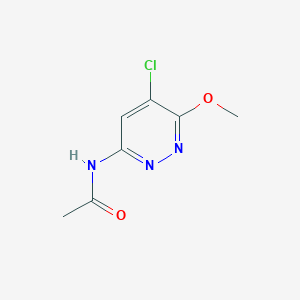![molecular formula C10H10N2O2 B6306201 7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1822752-95-3](/img/structure/B6306201.png)
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .
Molecular Structure Analysis
The molecular structure of “7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%” is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic 5,6 heterocycle . The exact molecular structure of this specific compound was not found in the retrieved papers.Scientific Research Applications
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is used in a variety of scientific research applications. It has been studied for its potential in medicinal chemistry, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. It has also been used to study the effects of oxidative stress and as a potential anti-inflammatory agent. Additionally, it has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Additionally, 7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which could potentially lead to inhibition of cancer cell growth.
Biochemical and Physiological Effects
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as it has been shown to inhibit the synthesis of prostaglandins. Additionally, it has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells. It has also been shown to have antioxidant effects, as it has been shown to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a condensation reaction. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is a relatively small molecule, which means that it may have limited potency in some applications.
Future Directions
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a number of potential future directions. One potential direction is to further study its potential as an anti-cancer agent. Additionally, it could be studied further for its potential as an anti-inflammatory agent. It could also be studied further for its potential as an antioxidant agent. Additionally, it could be studied further for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. Finally, it could be studied further for its potential as a drug delivery agent, as its small size and stability could make it suitable for drug delivery.
Synthesis Methods
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized through a condensation reaction between 7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid and dimethylformamide. The reaction is conducted in an inert atmosphere and requires a catalyst, such as potassium carbonate, for the reaction to occur. The reaction is heated to a temperature of 140°C and the product is isolated using column chromatography.
properties
IUPAC Name |
methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-12-8(10(13)14-2)6-11-9(12)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBBGHYHHCKSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)


![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)






![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
